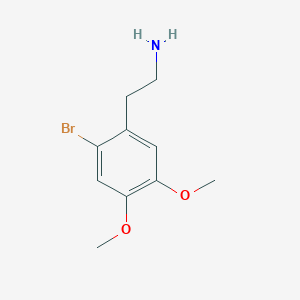

2-Bromo-4,5-dimethoxyphenethylamine

Overview

Description

2-Bromo-4,5-dimethoxyphenethylamine, also known as 2C-B, is a synthetic psychedelic drug of the 2C family . It was first synthesized by Alexander Shulgin in 1974 . The substance is mainly used as a recreational drug and is intended for research and forensic applications .

Synthesis Analysis

2C-B was synthesized from 2,5-dimethoxybenzaldehyde by Alexander Shulgin in 1974 . There is limited information on the definitive identification of this drug from street samples .Molecular Structure Analysis

The molecular formula of 2-Bromo-4,5-dimethoxyphenethylamine is C10H14BrNO2 . Its average mass is 260.128 Da and its monoisotopic mass is 259.020782 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-4,5-dimethoxyphenethylamine include a molecular formula of C10H14BrNO2, an average mass of 260.128 Da, and a monoisotopic mass of 259.020782 Da .Scientific Research Applications

Metabolic Pathways

- Metabolism in Different Species : 2-Bromo-4,5-dimethoxyphenethylamine (referred to as 2C-B) has been studied for its metabolism in various species, including humans. In hepatocytes from different species, oxidative deamination results in metabolites like 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (BDMPE) and 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA). Notably, an unknown metabolite, 4-bromo-2,5-dimethoxy-phenol (BDMP), was identified exclusively in mouse hepatocytes, and the metabolism showed significant interspecies differences (Carmo et al., 2005).

Disposition in Rat Tissues

- Kinetic Profile in Rats : In rats, 2C-B showed a half-life of 1.1 hours and an estimated volume of distribution of 16L/kg. The compound and its major metabolite, 4-bromo-2-hydroxy-5-methoxyphenethylamine, were found in various tissues, including the lung, brain, and liver. The compound's ability to penetrate the blood-brain barrier without significant delay was also noted (Rohanová et al., 2008).

Urinary Metabolites Identification

- Metabolites in Urine : In vivo metabolism of 2C-B in rats led to the identification of several metabolites in urine. This included metabolites such as 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid. These findings suggest two primary metabolic pathways for 2C-B in rats: one involving deamination followed by reduction or oxidation, and the other involving demethylation followed by acetylation of the amino group (Kanamori et al., 2002).

In Vitro Human Hepatocyte Studies

- Human Hepatocyte Metabolism Model : The metabolism of 2C-B has been studied using three-dimensional human hepatocyte culture systems. This approach is crucial for understanding the human metabolism of new psychoactive substances, particularly when in vivo human experiments are not feasible. The metabolites produced were measured using advanced techniques like liquid chromatography–tandem mass spectrometry (Kanamori et al., 2011).

Mechanism of Action

Target of Action

2-Bromo-4,5-dimethoxyphenethylamine, also known as 2C-B or “Nexus”, is a synthetic psychedelic drug of the 2C family . The primary targets of 2C-B are the serotonin receptors 5-HT2A and 5-HT2C . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

2C-B acts as a partial agonist for the 5-HT2A and 5-HT2C receptors . This means it binds to these receptors and activates them, but not to their full capacity. This interaction results in the psychedelic effects that are characteristic of 2C-B.

Biochemical Pathways

It’s known that oxidative deamination results in the formation of 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol (bdmpe) and 4-bromo-2,5-dimethoxyphenylacetic acid (bdmpaa) metabolites . Further metabolism of BDMPE and BDMPAA may occur by demethylation .

Pharmacokinetics

It’s known that the onset of action is between 20-40 minutes when taken orally . The elimination half-life is approximately 2.48 ± 3.20 hours , and the duration of action is between 4-12 hours depending on the route of administration .

Result of Action

The molecular and cellular effects of 2C-B’s action result in a range of psychoactive effects. At lower doses, it produces a mild entactogenic effect, with few or no hallucinations . At higher doses, it produces intense visual effects . It is also reported to enhance sexual feelings, perception, and performance .

Action Environment

The action, efficacy, and stability of 2C-B can be influenced by various environmental factors. For instance, the substance is generally consumed orally or nasally , and the route of administration can affect the onset and duration of its effects. Furthermore, individual factors such as the user’s metabolism, body weight, and tolerance can also influence the drug’s effects.

Safety and Hazards

properties

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNO2/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGAFQMMKTNUYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCN)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70979532 | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4,5-dimethoxyphenethylamine | |

CAS RN |

63375-81-5 | |

| Record name | 6-Bromo-3,4-dmpea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063375815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-4,5-dimethoxybenzeneethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70979532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Br-4,5-DMPEA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TB9WH4X4A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isopropyl-3-(5-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2812383.png)

![2-Morpholin-4-Yl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B2812384.png)

![2-(4-methoxyphenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B2812395.png)

![2-[(4-cyclohexylphenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B2812398.png)

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)